molecular formula C16H16N2O2S2 B12483993 Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate

Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate

Cat. No.: B12483993
M. Wt: 332.4 g/mol
InChI Key: ZJZNSJXIBNYWJF-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a thiophene ring, which is a sulfur-containing five-membered ring, and an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Thioamide Formation: The indole derivative can then be reacted with a thioamide to introduce the carbothioylamino group.

    Thiophene Ring Formation: The thiophene ring can be synthesized separately and then coupled with the indole derivative through a suitable coupling reaction.

    Esterification: Finally, the carboxylate group can be introduced through esterification reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate: can be compared to other indole-thiophene derivatives.

    Unique Features: The specific substitution pattern and functional groups present in this compound may confer unique properties, such as enhanced binding affinity or selectivity for certain targets.

List of Similar Compounds

  • Indole-3-carboxylate derivatives
  • Thiophene-2-carboxylate derivatives
  • Carbothioylamino-substituted compounds

Properties

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-(2,3-dihydroindole-1-carbothioylamino)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O2S2/c1-10-9-12(15(19)20-2)14(22-10)17-16(21)18-8-7-11-5-3-4-6-13(11)18/h3-6,9H,7-8H2,1-2H3,(H,17,21)

InChI Key

ZJZNSJXIBNYWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=S)N2CCC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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